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Compound Name: Psncbam-1

Cat. No.: B1678302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Psncbam-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel

synthetic small molecule that functions as a selective negative allosteric modulator (NAM) of

the cannabinoid CB1 receptor.[1][2][3] Unlike orthosteric antagonists that directly block the

agonist binding site, Psncbam-1 binds to a distinct allosteric site on the CB1 receptor. This

modulation results in a non-competitive antagonism of agonist-induced signaling.[1] Notably,

Psncbam-1 has been shown to reduce food intake and body weight in preclinical models,

suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[1]

Its allosteric mechanism may offer a safer alternative to previously developed CB1 receptor

inverse agonists, which were withdrawn from the market due to psychiatric side effects.

These application notes provide a comprehensive overview of Psncbam-1 for in vivo research,

including its mechanism of action, key quantitative data from preclinical studies, and detailed

protocols for its administration.

Mechanism of Action
Psncbam-1 exhibits a complex and selective interaction with the CB1 receptor. It does not

compete with orthosteric agonists for binding; in fact, it has been observed to increase the

binding of agonists like [3H]CP55,940. Despite this, it antagonizes agonist-induced signaling
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pathways. This is achieved by forming a ternary complex with the agonist and the receptor,

which disrupts the functional response.

The primary signaling pathways affected by Psncbam-1 include:

G-protein Coupling: Psncbam-1 inhibits agonist-induced [35S]GTPγS binding, indicating a

disruption of G-protein activation. It has been shown to be a non-competitive antagonist in

this regard.

cAMP Signaling: The compound antagonizes the inhibition of cyclic AMP (cAMP)

accumulation induced by CB1 receptor agonists.

MAPK/ERK Pathway: Psncbam-1 has been shown to inhibit the CB1-dependent activation

of the MAPK/ERK signaling pathway.

β-Arrestin Recruitment: Psncbam-1 can inhibit agonist-induced β-arrestin recruitment.

Importantly, Psncbam-1 is highly selective for the CB1 receptor over the CB2 receptor.

Data Presentation
In Vitro Activity of Psncbam-1
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Assay Type Agonist
Effect of
Psncbam-1

IC50 Value Reference

CB1 Yeast

Reporter Assay
CP55,940 Antagonism ~40 nM

CB1 Yeast

Reporter Assay
WIN55,212-2 Antagonism ~209 nM

CB1 Yeast

Reporter Assay

Anandamide

(AEA)
Antagonism ~100 nM

CB1 Yeast

Reporter Assay

2-Arachidonoyl

Glycerol (2-AG)
Antagonism >200 nM

[35S]GTPγS

Binding
CP55,940

Partial Inverse

Agonism
7.02 ± 1.25 nM

SRE Reporter

Assay
CP55,940 Inhibition

234 nM (161–

337 nM)

In Vivo Effects of Psncbam-1 in Rodent Models
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Species Dosing
Route of
Administration

Primary
Outcome

Reference

Rat (Male SD) Not specified
Intraperitoneal

(i.p.)

Decreased food

intake and body

weight

Mouse (Adult

Male)
10, 18, 30 mg/kg

Intraperitoneal

(i.p.)

Attenuated oral

ethanol self-

administration

(significant at 30

mg/kg)

Mouse (Adult

Male)
18, 30 mg/kg

Intraperitoneal

(i.p.)

Significantly

reduced

palatable food

self-

administration

Mouse 4, 10 mg/kg
Intraperitoneal

(i.p.)

Blocked

antinociceptive

effects of

JWH018

Mouse 10 mg/kg
Intraperitoneal

(i.p.)

Modestly

decreased the

anti-nociceptive

effect of THC

Signaling Pathway and Experimental Workflow
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Caption: Psncbam-1 signaling pathway at the CB1 receptor.
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Caption: General experimental workflow for in vivo Psncbam-1 studies.

Experimental Protocols
Protocol 1: Preparation of Psncbam-1 for In Vivo
Administration
Materials:

Psncbam-1 powder

Dimethyl sulfoxide (DMSO)

Vehicle solution (e.g., saline, polyethylene glycol, Tween 80)
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Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Sterile syringes and needles

Procedure:

Calculate the required amount of Psncbam-1: Based on the desired dose (e.g., 10, 18, or 30

mg/kg) and the number and weight of the animals, calculate the total mass of Psncbam-1
needed.

Prepare the vehicle solution: The exact composition of the vehicle may need to be optimized

for solubility and tolerability. A common vehicle for similar compounds consists of a mixture of

DMSO, Tween 80, and saline. For example, a vehicle could be prepared with 5% DMSO, 5%

Tween 80, and 90% sterile saline.

Dissolve Psncbam-1:

Weigh the calculated amount of Psncbam-1 and place it in a sterile microcentrifuge tube.

Add a small volume of DMSO to dissolve the compound completely. Psncbam-1 is soluble

in DMSO up to 100 mM.

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be

used if necessary, but care should be taken to avoid degradation of the compound.

Prepare the final dosing solution:

Gradually add the vehicle solution to the dissolved Psncbam-1 in DMSO while vortexing

to prevent precipitation.

Ensure the final concentration of DMSO in the dosing solution is low (typically ≤5%) to

avoid toxicity.
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The final volume should be calculated to allow for a standard injection volume (e.g., 5 or

10 ml/kg).

Storage: The prepared dosing solution should be used immediately. If short-term storage is

necessary, it should be kept on ice and protected from light. For longer-term storage, consult

the manufacturer's recommendations, though fresh preparation is always preferred for in

vivo studies.

Protocol 2: In Vivo Administration of Psncbam-1 in
Rodents
Materials:

Prepared Psncbam-1 dosing solution

Vehicle solution (for control group)

Experimental animals (e.g., rats, mice), properly acclimated

Appropriate animal handling and restraint devices

Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

Animal scale

Procedure:

Animal Preparation:

Allow animals to acclimate to the housing and experimental conditions for at least one

week prior to the study.

Handle the animals daily for several days before the experiment to minimize stress-

induced variability.

On the day of the experiment, weigh each animal to determine the precise injection

volume.
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Administration:

The most common route of administration for Psncbam-1 in the literature is intraperitoneal

(i.p.) injection.

Gently restrain the animal. For an i.p. injection in a mouse or rat, the animal is typically

held with its head tilted slightly downwards.

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent

damage to the bladder or other organs.

Inject the calculated volume of the Psncbam-1 solution or vehicle slowly and smoothly.

Post-Administration Monitoring:

Return the animal to its home cage immediately after injection.

Monitor the animal for any signs of distress or adverse reactions.

Proceed with the planned behavioral or physiological assessments at the predetermined

time points post-administration. For acute feeding studies, this may involve providing

access to food shortly after injection. For other studies, such as antinociception, a pre-

treatment time may be required (e.g., 30 minutes).

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on

their specific experimental design, institutional animal care and use committee (IACUC)

guidelines, and the specific characteristics of the Psncbam-1 batch being used. Optimization

of the vehicle and dosage may be necessary for different animal strains or experimental

paradigms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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